N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C15H12N4O4S2 and its molecular weight is 376.41. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships
Research into compounds with similar structural components has focused on their potential as inhibitors of specific enzymes or as anticancer and anti-inflammatory agents. For instance, modifications to the benzothiazole ring have been investigated to improve metabolic stability in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, indicating the compound's relevance in cancer research and enzyme inhibition studies (Stec et al., 2011).
Anticancer and Anti-inflammatory Applications
Compounds bearing structural similarities have been synthesized and evaluated for anticancer and anti-inflammatory activities. The exploration of various heterocyclic analogues demonstrates the compound's potential in contributing to new therapeutic approaches against cancer and inflammation (Ghule et al., 2013).
Enzyme Inhibition for Therapeutic Targeting
Further studies have indicated the utility of structurally related compounds as dual inhibitors, targeting both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the folate pathway and thus in cancer cell proliferation. This highlights the potential for developing therapeutics that can effectively inhibit multiple targets within cancer cells (Gangjee et al., 2008).
Novel Antimicrobial Agents
The exploration of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives as potential antimicrobial agents indicates the broader antimicrobial research relevance of compounds with this structural framework. Such studies contribute to the ongoing search for new antimicrobial substances in the face of rising antibiotic resistance (Soliman et al., 2009).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S2/c1-24-15-18-13-12(25-15)14(21)19(6-16-13)5-11(20)17-8-2-3-9-10(4-8)23-7-22-9/h2-4,6H,5,7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRWYRHZHFYXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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